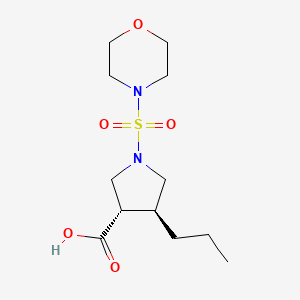
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MSOP, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamide compounds and is a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the NMDA receptor and can block the effects of glutamate on the receptor. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been used to study the role of NMDA receptors in pain, addiction, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid blocks the effects of glutamate on the receptor and reduces the influx of calcium ions into the cell. This mechanism of action has been shown to be effective in reducing the excitotoxicity associated with NMDA receptor activation.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to have a number of biochemical and physiological effects. It can reduce the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has also been shown to reduce the release of glutamate from presynaptic neurons, which can reduce the excitotoxicity associated with excessive glutamate release. In addition, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in various physiological and pathological processes. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid is also relatively stable and can be stored for long periods of time. However, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid in scientific research. One direction is to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to be effective in reducing the excitotoxicity associated with NMDA receptor activation, which may have therapeutic potential for these diseases. Another direction is to study the role of NMDA receptors in pain and addiction. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has been shown to be effective in reducing pain and drug-seeking behavior in animal models, which may have implications for the treatment of these conditions in humans.
Conclusion:
In conclusion, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, or (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid, is a potent and selective antagonist of the NMDA receptor that has been widely used in scientific research. It has a complex synthesis method and has been shown to have a number of biochemical and physiological effects. (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid in scientific research, including the study of neurodegenerative diseases, pain, and addiction.
Synthesemethoden
The synthesis of (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid is a complex process that involves several steps. The first step involves the protection of the amino group in the pyrrolidine ring by reacting it with tert-butyloxycarbonyl (Boc) anhydride. The resulting product is then reacted with morpholine and sulfonyl chloride to form the morpholinylsulfonyl group. The final step involves the deprotection of the Boc group to obtain the final product, (3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid.
Eigenschaften
IUPAC Name |
(3S,4S)-1-morpholin-4-ylsulfonyl-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-2-3-10-8-14(9-11(10)12(15)16)20(17,18)13-4-6-19-7-5-13/h10-11H,2-9H2,1H3,(H,15,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKHESDBMBRZKL-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4S*)-1-(4-morpholinylsulfonyl)-4-propyl-3-pyrrolidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

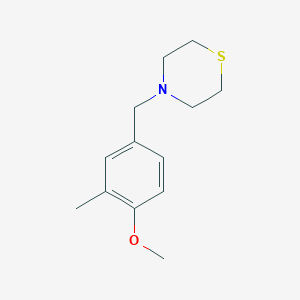
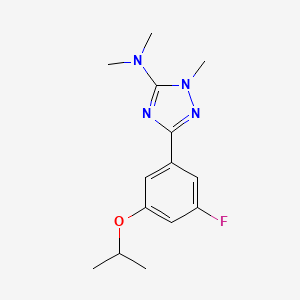
![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)
![(4aS*,8aS*)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5632640.png)
![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)
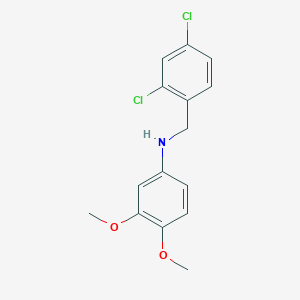
![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)
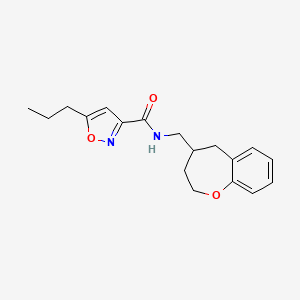
![N-[4-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5632659.png)
![4,6-dimethyl-2-[(3-methylphenyl)amino]nicotinonitrile](/img/structure/B5632669.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]piperidine](/img/structure/B5632673.png)
![ethyl 4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B5632674.png)